1-[4-(Trifluoromethyl)phenoxy]-2-propanamine

Lipophilicity Drug Design ADME Prediction

Select 1-[4-(Trifluoromethyl)phenoxy]-2-propanamine (CAS 89763-86-0) for its quantifiable advantages: the electron-withdrawing -CF3 group reduces amine basicity and enhances oxidative metabolic stability versus non-fluorinated analogs, while the intermediate LogP (2.50) and TPSA (35.25 Ų) offer a balanced CNS profile. The primary amine enables rapid derivatization via amide, sulfonamide, or reductive amination routes. Commercial availability at ≥97% purity ensures batch-to-batch reproducibility, reduces supply chain risk, and accelerates SAR library synthesis for CNS and GPCR-targeted programs.

Molecular Formula C10H12F3NO
Molecular Weight 219.20 g/mol
Cat. No. B7902535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Trifluoromethyl)phenoxy]-2-propanamine
Molecular FormulaC10H12F3NO
Molecular Weight219.20 g/mol
Structural Identifiers
SMILESCC(COC1=CC=C(C=C1)C(F)(F)F)N
InChIInChI=1S/C10H12F3NO/c1-7(14)6-15-9-4-2-8(3-5-9)10(11,12)13/h2-5,7H,6,14H2,1H3
InChIKeyLEDXTXLXZZVLGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(Trifluoromethyl)phenoxy]-2-propanamine CAS 89763-86-0: Procurement-Ready Physicochemical and Sourcing Profile


1-[4-(Trifluoromethyl)phenoxy]-2-propanamine (CAS 89763-86-0) is a primary amine substituted with a 4-(trifluoromethyl)phenoxy group. It possesses a molecular formula of C10H12F3NO and a molecular weight of 219.20 g/mol . The compound is commercially available in research quantities, with typical supplier purity specifications ranging from 95% to 98% . Its computed physicochemical properties include a density of 1.2±0.1 g/cm³, a boiling point of 259.6±40.0 °C, and an ACD/LogP of 2.50 . This molecule serves as a versatile intermediate in the synthesis of diverse bioactive molecules, particularly those targeting central nervous system (CNS) receptors and enzymes, due to the metabolic stability and lipophilicity conferred by the trifluoromethyl moiety [1].

Procurement Consideration: Why 1-[4-(Trifluoromethyl)phenoxy]-2-propanamine Cannot Be Replaced by Non-Fluorinated or N-Alkylated Phenoxypropanamine Analogs


The substitution of 1-[4-(Trifluoromethyl)phenoxy]-2-propanamine with structurally similar phenoxypropanamines introduces significant alterations in molecular properties that directly impact experimental outcomes and synthetic utility. The trifluoromethyl (-CF3) group is not merely a lipophilic substituent; it exerts a strong electron-withdrawing inductive effect that modifies the electron density of the aromatic ring and alters the basicity of the adjacent amine. For example, compared to non-fluorinated analogs like 3-phenoxypropanamine or even methyl-substituted derivatives, the -CF3 group in the target compound reduces the computed pKa of the amine and increases metabolic stability, which is a critical determinant of pharmacokinetic behavior in drug discovery programs [1]. Furthermore, the compound's primary amine provides a reactive handle for further derivatization that is absent in N-methylated analogs like fluoxetine [2]. Therefore, generic substitution without accounting for these quantifiable differences in lipophilicity, electronic character, and synthetic accessibility can lead to failed reactions, altered biological activity, and misleading structure-activity relationship (SAR) conclusions.

Quantitative Differentiation Guide for 1-[4-(Trifluoromethyl)phenoxy]-2-propanamine vs. In-Class Alternatives


Lipophilicity and Predicted Membrane Permeability: A Cross-Study Comparison

The computed LogP of 1-[4-(Trifluoromethyl)phenoxy]-2-propanamine is 2.50 (ACD/Labs) . This value is significantly lower than that of the marketed antidepressant fluoxetine (LogP 4.05) [1] and atomoxetine (LogP 3.8) [2], indicating reduced lipophilicity. This differentiation is critical: the lower LogP of the target compound suggests it may exhibit lower non-specific tissue binding and a different volume of distribution compared to more lipophilic drug-like molecules, making it a potentially more soluble and bioavailable scaffold for early-stage lead optimization.

Lipophilicity Drug Design ADME Prediction CNS Penetration

Topological Polar Surface Area (TPSA) and CNS Penetration Potential: A Comparative Analysis

1-[4-(Trifluoromethyl)phenoxy]-2-propanamine exhibits a computed Topological Polar Surface Area (TPSA) of 35.25 Ų . This value is within the optimal range for CNS penetration (typically < 90 Ų) but is notably higher than the TPSA of fluoxetine, which is 21.26 Ų [1]. The 14 Ų increase in TPSA for the target compound is primarily due to the presence of a primary amine, which increases hydrogen-bonding capacity. While both molecules meet the criteria for passive diffusion across the blood-brain barrier, the higher TPSA of the target compound suggests it may have a lower rate of passive permeation or a different efflux transporter substrate profile, offering a distinct advantage for designing compounds with modulated CNS exposure.

CNS Drug Design Blood-Brain Barrier ADME Physicochemical Property

Sourcing Purity and Availability: Vendor-Specified Quality Control Data

Multiple vendors specify the minimum purity for research-grade 1-[4-(Trifluoromethyl)phenoxy]-2-propanamine. AKSci lists a minimum purity specification of 95% , while ChemScene and Fluorochem specify purities of ≥98% and 97%, respectively . This level of purity is essential for its use as a building block in medicinal chemistry, as impurities can significantly confound biological assay results or interfere with subsequent synthetic steps. The availability of the compound in common research quantities (1g, 5g) from established suppliers like AKSci and Amatek Scientific ensures reliable procurement for laboratory-scale synthesis, contrasting with in-class compounds that may only be available as custom syntheses or in limited quantities.

Chemical Sourcing Purity Supply Chain Procurement

Impact of Trifluoromethyl Substitution on Metabolic Stability: A Class-Level Inference

The incorporation of a trifluoromethyl group on the aromatic ring is a well-established strategy in medicinal chemistry to enhance the metabolic stability of phenoxypropanamine-based compounds. As a class, compounds bearing a -CF3 group at the para position of the phenoxy ring demonstrate significantly increased resistance to oxidative metabolism by cytochrome P450 enzymes compared to their non-fluorinated or methyl-substituted counterparts [1]. While direct head-to-head microsomal stability data for 1-[4-(trifluoromethyl)phenoxy]-2-propanamine is not available in public literature, the class-level effect is quantifiable: para-CF3 substitution on aromatic ethers typically reduces intrinsic clearance by 50-90% in human liver microsomes relative to the unsubstituted phenyl ether [1]. This inferred stability advantage is a key rationale for selecting this specific intermediate over non-fluorinated analogs when designing molecules intended for in vivo studies.

Metabolic Stability Drug Metabolism Medicinal Chemistry Trifluoromethyl

High-Value Application Scenarios for 1-[4-(Trifluoromethyl)phenoxy]-2-propanamine in Drug Discovery and Chemical Biology


Medicinal Chemistry: Design of Novel CNS Agents with Modulated Lipophilicity

Medicinal chemists can utilize 1-[4-(Trifluoromethyl)phenoxy]-2-propanamine as a core scaffold for designing new CNS-active compounds. Its intermediate LogP of 2.50 and higher TPSA of 35.25 Ų relative to fluoxetine make it an attractive starting point for exploring chemical space with potentially reduced brain penetration. This is particularly valuable for programs targeting CNS disorders where peripheral restriction is desired to mitigate central side effects, or conversely, as a less lipophilic alternative to fluoxetine for achieving a more favorable pharmacokinetic profile. The primary amine provides a versatile handle for introducing diverse substituents via amide bond formation, reductive amination, or sulfonamide synthesis, allowing for the rapid generation of SAR libraries.

Chemical Biology: Metabolic Stability-Focused Probe Development

In chemical biology and target validation studies, the use of 1-[4-(Trifluoromethyl)phenoxy]-2-propanamine as a building block is justified when a metabolically stable probe is required. The para-trifluoromethyl substitution confers a class-level advantage in oxidative metabolic stability, as inferred from medicinal chemistry principles [1]. This property is crucial for ensuring that the probe molecule remains intact for the duration of an in vivo experiment, thereby providing a clearer pharmacological signal. Researchers developing activity-based probes or fluorescent ligands for GPCRs or enzymes can leverage this scaffold to increase the likelihood of achieving adequate exposure and reducing the formation of confounding, rapidly cleared metabolites.

Process Chemistry: Reliable Intermediate for Scale-Up Synthesis

For process chemists and those in scale-up operations, the commercial availability of 1-[4-(Trifluoromethyl)phenoxy]-2-propanamine at consistently high purities (95-98%) from multiple suppliers reduces supply chain risk and ensures batch-to-batch reproducibility. This compound serves as a reliable intermediate for synthesizing more complex molecules, such as substituted ureas, amides, and sulfonamides. The defined storage conditions (cool, dry place) and established physicochemical properties (density, boiling point) facilitate its safe handling and use in multi-step synthetic routes, minimizing process development time compared to a custom-synthesized intermediate.

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